Benzyl2-amino-2-cyclopropylacetatehydrochloride
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Overview
Description
Benzyl2-amino-2-cyclopropylacetatehydrochloride is an organic compound with the molecular formula C12H16ClNO2 It is a hydrochloride salt of benzyl2-amino-2-cyclopropylacetate, characterized by its unique structure that includes a benzyl group, an amino group, and a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl2-amino-2-cyclopropylacetatehydrochloride typically involves the reaction of benzyl bromide with 2-amino-2-cyclopropylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzyl2-amino-2-cyclopropylacetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a catalyst.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl2-amino-2-cyclopropylacetatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl2-amino-2-cyclopropylacetatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Benzyl2-amino-2-cyclopropylacetate: The parent compound without the hydrochloride salt.
2-Amino-2-cyclopropylacetic acid: A precursor in the synthesis of benzyl2-amino-2-cyclopropylacetatehydrochloride.
Benzylamine: A simpler analogue with similar functional groups.
Uniqueness: this compound is unique due to its combination of a benzyl group, an amino group, and a cyclopropyl ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
benzyl 2-amino-2-cyclopropylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBIZUFCASSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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